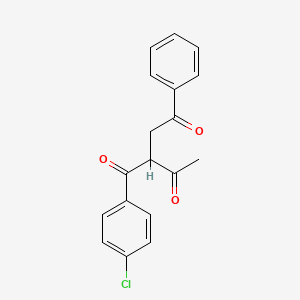
Lithium phosphanylidenemethanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium phosphanylidenemethanide is an organolithium compound that features a lithium atom bonded to a phosphanylidenemethanide group
準備方法
Synthetic Routes and Reaction Conditions
Lithium phosphanylidenemethanide can be synthesized through several methods. One common approach involves the reaction of a phosphanylidenemethanide precursor with a lithium reagent. For instance, the reaction of a phosphanylidenemethanide chloride with lithium metal in an inert atmosphere can yield this compound. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other lithium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions, such as temperature and atmosphere, to prevent decomposition or unwanted side reactions.
化学反応の分析
Types of Reactions
Lithium phosphanylidenemethanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphanylidenemethanide oxides.
Reduction: It can be reduced to form phosphanylidenemethanide hydrides.
Substitution: The lithium atom can be substituted with other metal atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, hydrogen, and other metal reagents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as THF or diethyl ether are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphanylidenemethanide oxides, while substitution reactions can produce a variety of organometallic compounds.
科学的研究の応用
Lithium phosphanylidenemethanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
作用機序
The mechanism by which lithium phosphanylidenemethanide exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution or addition. The phosphanylidenemethanide group can also participate in these reactions, further enhancing the compound’s reactivity.
類似化合物との比較
Similar Compounds
Similar compounds to lithium phosphanylidenemethanide include other organolithium compounds, such as lithium diisopropylamide and lithium tetramethylpiperidide. These compounds share similar reactivity patterns due to the presence of the lithium atom.
Uniqueness
What sets this compound apart from other organolithium compounds is the presence of the phosphanylidenemethanide group. This group imparts unique reactivity and allows for the formation of carbon-phosphorus bonds, which are not typically accessible with other organolithium reagents.
特性
| 90791-24-5 | |
分子式 |
CH2LiP |
分子量 |
52.0 g/mol |
IUPAC名 |
lithium;methanidylidenephosphane |
InChI |
InChI=1S/CH2P.Li/c1-2;/h1-2H;/q-1;+1 |
InChIキー |
KADBFSFBZAIYIX-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH-]=P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)

![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)

![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)
